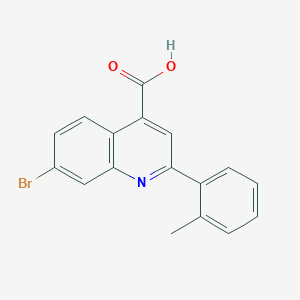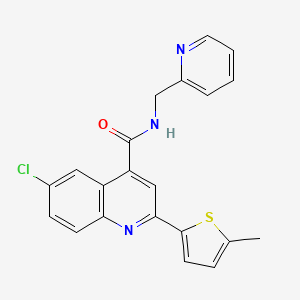![molecular formula C22H22N2O4 B4267017 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate](/img/structure/B4267017.png)
4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate
Vue d'ensemble
Description
4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate, also known as CAPE, is a natural compound found in honeybee propolis. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate is not fully understood, but it is believed to work by inhibiting various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways play a crucial role in inflammation, cancer, and neurodegenerative diseases. 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has been shown to have anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate in lab experiments is its natural origin, which makes it a safe and non-toxic compound. Another advantage is its ability to target multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation of using 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate. One direction is to investigate its potential use in combination with other therapeutic agents for treating various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosage and delivery. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects.
Applications De Recherche Scientifique
4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
[4-[(Z)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2-ethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21-13-17(10-11-20(21)28-16(3)25)12-19(14-23)22(26)24-15(2)18-8-6-5-7-9-18/h5-13,15H,4H2,1-3H3,(H,24,26)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQMTKIFPUMNGW-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC(C)C2=CC=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(1Z)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}-2-ethoxyphenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,9-di-2-thienyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266936.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266942.png)

![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266951.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4266952.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4266976.png)

![6-chloro-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4266983.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4266986.png)
![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267005.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267012.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-propylbenzamide](/img/structure/B4267023.png)
![1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267036.png)